6-Bromoquinoline can be derived from quinoline through bromination processes. Quinoline itself is found in coal tar and can also be synthesized through various chemical reactions, including the Skraup synthesis and Friedländer synthesis. The classification of 6-bromoquinoline falls under the category of halogenated heterocycles, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 6-bromoquinoline can be achieved through several methods, with one notable approach involving the bromination of quinoline. The following outlines key synthetic routes:
The molecular formula of 6-bromoquinoline is . Its structure features:
6-Bromoquinoline participates in various chemical reactions, including:
The mechanism by which 6-bromoquinoline exerts its effects largely depends on its derivatives formed during reactions:
6-Bromoquinoline serves multiple roles in scientific research and industry:
6-Bromoquinoline (systematic name: 6-bromoquinoline; Chemical Abstracts Service registry number: 5332-25-2) possesses the molecular formula C₉H₆BrN and a molecular mass of 208.05 grams per mole. This brominated heterocycle features a bicyclic system comprising a benzene ring fused to a pyridine ring, with the bromine atom specifically located at the C6 position—equivalent to the meta position relative to the heterocyclic nitrogen. This molecular architecture significantly influences its electronic distribution and chemical behavior [2] [5].
Quinoline bromination yields seven structurally distinct positional isomers, each exhibiting unique physicochemical properties due to varying electronic interactions between the bromine substituent and the heterocyclic nitrogen. Among these isomers, the 6-bromo derivative occupies a sterically accessible position that moderately influences the electron density at the nitrogen center. This positioning results in characteristic reactivity differences compared to other isomers: the 2-bromo isomer experiences enhanced halogen reactivity due to proximity to the nitrogen atom, while the 3-bromo isomer exhibits diminished reactivity in cross-coupling reactions due to electron withdrawal effects. The 8-bromo isomer demonstrates altered hydrogen-bonding capabilities attributed to steric constraints [2].
The bromine atom in 6-bromoquinoline functions as both an electron-withdrawing group and a directing group, facilitating regioselective electrophilic substitutions at the C5 and C8 positions (ortho to bromine) and enabling transition metal-mediated bond formations. This regiochemical control underpins its utility in constructing complex molecular architectures for pharmaceutical applications [3].
Table 1: Comparative Properties of Key Bromoquinoline Isomers
Isomer Position | CAS Registry Number | Melting Point (°C) | Key Synthetic Applications | Reactivity in Cross-Coupling |
---|---|---|---|---|
2-Bromo | [Not in search results] | 48-50 | Ligand synthesis | High |
3-Bromo | [Not in search results] | 33-35 | Antimalarial intermediates | Moderate |
6-Bromo | 5332-25-2 | 19 | Pharmaceutical intermediates | High |
8-Bromo | [Not in search results] | 63-65 | Coordination complexes | Moderate |
6-Bromoquinoline exhibits distinctive physical properties that reflect its polarized molecular structure. At ambient temperature (25°C), it typically presents as a light yellow to brown viscous oil or low-melting solid (melting point approximately 19°C), with a density of 1.538 grams per milliliter. Its boiling point under reduced pressure (6 millimeters of mercury) occurs at approximately 116°C, while atmospheric pressure boiling occurs near 278°C. The compound demonstrates moderate volatility with a flash point of 19°C, necessitating careful handling to prevent combustion [2] [5].
The compound's refractive index (n²⁰/D = 1.663) indicates significant polarizability, consistent with its conjugated π-system and polar carbon-bromine bond. Its predicted acid dissociation constant (pKa = 4.18 ± 0.10) classifies it as a weak base, protonating preferentially under acidic conditions to form water-soluble salts—a property exploitable in purification strategies. The octanol-water partition coefficient (log P = 2.83) indicates moderate lipophilicity, suggesting favorable membrane permeability for potential bioactive derivatives [2] [5].
Solubility profiling reveals 6-bromoquinoline's miscibility with diverse organic solvents including acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran. This dissolution profile facilitates its application in solution-phase synthetic methodologies. Stability assessments recommend storage under inert atmospheres at 2-8°C to prevent oxidative decomposition or debromination, particularly given the activated halogen moiety [2] [7].
Table 2: Comprehensive Physicochemical Profile of 6-Bromoquinoline
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₉H₆BrN | Confirmed by elemental analysis |
Molecular Weight | 208.05 grams per mole | Calculated from atomic masses |
Melting Point | 19°C | Observed transition from solid |
Boiling Point | 116°C (6 mmHg); 278°C (1 atm) | Pressure-dependent values |
Density | 1.538 grams per milliliter | Measured at 25°C |
Refractive Index (n²⁰/D) | 1.663 | Sodium D line, 20°C |
Predicted pKa | 4.18 ± 0.10 | Aqueous solution estimation |
Log P (octanol/water) | 2.83 | Measure of lipophilicity |
Flash Point | 19°C | Cleveland open cup method |
Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran | Qualitative assessment |
The synthesis of 6-bromoquinoline emerged from foundational work on quinoline ring formation during the late 19th century, primarily through adaptations of the Skraup and Doebner-Miller reactions. Early synthetic routes relied on the condensation of 4-bromoaniline with glycerol under acidic conditions, utilizing oxidizing agents such as arsenic pentoxide or nitrobenzene derivatives to effect cyclodehydration. These initial methods suffered from inconsistent yields and purification challenges due to polymeric byproducts and variable bromination patterns [2].
Modern synthetic approaches significantly improved efficiency and selectivity. A representative optimized procedure involves the condensation of 4-bromoaniline (25 grams, 145.32 millimoles) with sodium 3-nitrobenzenesulfonate (55.5 grams, 246.64 millimoles) as an oxidant and glycerol (50.8 grams, 551.63 millimoles) in concentrated sulfuric acid (70%, 170 milliliters). Heating this mixture at 140°C for 12-18 hours effects cyclization, followed by neutralization and extraction into ethyl acetate. Silica gel chromatography purification (ethyl acetate:petroleum ether = 1:50) yields purified 6-bromoquinoline (17.2 grams, 42% yield) as a yellow oil [2].
Alternative synthetic pathways include the Conrad-Limpach reaction employing 4-bromoaniline and ethyl acetoacetate under reflux conditions to form 4-hydroxy-2-methylquinoline derivatives, followed by bromination and aromatization sequences. Additionally, transition metal-catalyzed coupling methodologies have enabled direct regioselective C-H bromination of preformed quinoline using reagents like bromine or N-bromosuccinimide, though these approaches often require precise control of electronic directing groups to achieve C6 selectivity [2] [6]. The compound's formal recognition in chemical databases occurred through the Chemical Abstracts Service registry (5332-25-2), establishing its standardized identity for research and commercial applications. This registry facilitated its classification within the broader category of halogenated heterocycles and supported the development of quality control standards for pharmaceutical-grade material [2].
6-Bromoquinoline initially served as a fundamental building block in exploratory heterocyclic chemistry during the mid-20th century, with researchers systematically investigating its reactivity patterns in nucleophilic substitutions, electrophilic additions, and ring transformations. The compound gained prominence following the discovery that quinoline derivatives exhibit antimalarial activity, stimulating focused research on halogenated analogs as synthetic intermediates for biologically active molecules [6] [7].
Its pivotal role emerged with the development of transition metal-catalyzed cross-coupling reactions in the 1970s-1980s, particularly Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The carbon-bromine bond in 6-bromoquinoline demonstrated exceptional reactivity toward palladium-catalyzed couplings with boronic acids, organotin reagents, and amines, enabling efficient construction of C-C and C-N bonds at the C6 position. This transformation capability positioned 6-bromoquinoline as a critical precursor for complex quinoline derivatives bearing aryl, heteroaryl, alkyl, or amino substituents—key structural motifs in medicinal chemistry [7].
Contemporary research applications exploit 6-bromoquinoline as a scaffold for developing kinase inhibitors, antimicrobial agents, and materials for organic electronics. Its incorporation into metal-organic frameworks and luminescent compounds highlights versatility beyond pharmaceutical contexts. Commercial availability from major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals, Alfa Aesar) reflects its established importance, with pricing structured according to purification grade and quantity [2] [7].
Table 3: Commercial Availability and Research Applications Timeline
Era | Primary Research Applications | Methodological Advancements |
---|---|---|
1950s-1960s | Fundamental reactivity studies; Early antimalarial screening | Skraup/Doebner-Miller synthesis optimization |
1970s-1990s | Cross-coupling substrate; Antiviral/antimicrobial development | Palladium-catalyzed coupling methodologies |
2000s-Present | Kinase inhibitor synthesis; Materials science applications | Tandem reactions; Flow chemistry adaptations |
The trajectory of 6-bromoquinoline from a simple halogenated heterocycle to an indispensable synthetic platform underscores the interplay between methodological advances in organic chemistry and evolving therapeutic discovery paradigms. Its continued relevance demonstrates how strategic halogen placement in heterocyclic systems enables precise molecular engineering across scientific disciplines [2] [6] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1